MTSEA-biotin

Electrophysiology Cysteine scanning mutagenesis Reaction kinetics

Researchers needing precise cysteine topology mapping face a critical challenge: generic biotinylation reagents cannot discriminate between extracellular and intracellular targets. MTSEA-biotin solves this with proven membrane impermeability, exclusively labeling cell-surface cysteines in intact cells. Unlike maleimide probes, its reversible disulfide bond enables downstream redox-state analysis. • Enables definitive SCAM-based topology mapping and cell-surface proteomics. • Available with comprehensive analytical documentation (HPLC, NMR) for reliable procurement. • Ships ambient; stable at -20°C for long-term storage.

Molecular Formula C13H23N3O4S3
Molecular Weight 381.5 g/mol
Cat. No. B8018010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTSEA-biotin
Molecular FormulaC13H23N3O4S3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
InChIKeyCQPWMXNDGWWWHG-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MTSEA-Biotin: Sulfhydryl-Reactive Biotinylation Reagent


MTSEA-biotin (N-Biotinylaminoethyl methanethiosulfonate; CAS 162758-04-5) is a heterobifunctional chemical reagent used for the site-specific biotinylation of cysteine residues in proteins [1]. It consists of a biotin group connected by a short ethyl linker to a methanethiosulfonate (MTS) reactive group . The MTS moiety confers high specificity for the free sulfhydryl (-SH) group of cysteine, forming a reversible, mixed disulfide bond . Due to its charged nature under physiological conditions, MTSEA-biotin is membrane-impermeant, making it a precise tool for selectively labeling cell surface or extracellularly accessible cysteines in living cells [2]. This property is foundational for its primary applications in membrane protein topology mapping and substituted cysteine accessibility method (SCAM) studies [1].

Chemistry Cysteine-specific, membrane-impermeant biotinylation via reversible disulfide bond
Workflow Membrane protein topology mapping, substituted cysteine accessibility method (SCAM)
Context Selective labeling of extracellularly accessible cysteines in living cells

MTSEA-Biotin: Why Substitution Compromises Studies


Generic substitution of MTSEA-biotin with other in-class reagents can lead to experimental failure due to critical differences in reactivity, membrane permeability, and the resulting protein modification. For instance, while alternative sulfhydryl-reactive MTS compounds like MTSET exist, they lack the essential biotin tag for detection and purification, requiring a secondary labeling step [1]. Similarly, common amine-reactive biotinylation reagents (e.g., NHS-biotin) label lysine residues indiscriminately and cannot be used for the precise, site-directed analysis of cysteine accessibility that defines SCAM experiments [2]. Furthermore, thiol-reactive maleimide-biotin reagents form a stable, irreversible thioether bond, which, unlike the reversible disulfide bond formed by MTSEA-biotin, does not allow for downstream analysis of the native protein's redox state or disulfide bond formation [3]. The following quantitative evidence details the specific performance metrics that distinguish MTSEA-biotin from its closest comparators.

MTS reagents without biotin tag

Lack the detection handle; may require secondary labeling that compromises site-specific analysis.

Amine-reactive NHS-biotin

Labels lysine residues indiscriminately; may not support the precise cysteine-accessibility mapping needed for SCAM.

Maleimide-biotin (irreversible thioether)

Forms a stable, non-reversible bond; may limit analysis of native redox state and disulfide bond dynamics.

MTSEA-Biotin: Head-to-Head Performance Comparison


Reactivity and Hydrolytic Stability of MTS Reagents

The selection of a methanethiosulfonate (MTS) reagent involves a trade-off between reactivity and hydrolytic stability. MTSEA-biotin offers a balanced profile. While MTSET is 2.5 times more reactive with small sulfhydryl compounds than MTSEA, it hydrolyzes in aqueous buffer at pH 7.5 with a half-life of 10 minutes, compared to MTSEA's 15-minute half-life [1]. This longer half-life provides a practical advantage for experimental workflows. Conversely, MTSES is the most stable with a 20-minute half-life but is 10 times less reactive than MTSET [1]. Therefore, MTSEA-biotin provides a balance of acceptable reactivity and increased working time compared to the faster-reacting but less stable MTSET-biotin analog.

Reactivity & Stability
Head-to-head
MTSET 2.5× more reactive but t1/2 10 min; MTSEA t1/2 15 min. MTSES most stable, 10× less reactive.
Balances reactivity and aqueous working time.
Kinetics at pH 7.5, room temperature.
Electrophysiology Cysteine scanning mutagenesis Reaction kinetics

Membrane Impermeability for Extracellular Labeling

A critical differentiating factor is membrane permeability. MTSEA-biotin is charged at physiological pH, which renders it membrane-impermeant, allowing it to exclusively label extracellularly accessible cysteine residues on intact cells [1]. This was directly demonstrated in a study on the serotonin transporter (SERT), where MTSEA-biotin labeled wild-type SERT but failed to label a mutant lacking the primary external cysteine (C109A). Crucially, the C109A mutant became reactive in digitonin-permeabilized cells, proving that MTSEA-biotin cannot cross the plasma membrane [1]. This property starkly contrasts with uncharged, membrane-permeable thiol probes, enabling precise topological mapping of membrane proteins.

Membrane Impermeability
Head-to-head
Labels wild-type SERT; no labeling of C109A mutant in intact cells. Reactivity restored upon digitonin permeabilization.
Confirms extracellular-only labeling for topology assignment.
Validated in serotonin transporter (SERT) model.
Membrane protein topology SCAM Cell surface labeling

Reversible Disulfide Bond vs. Irreversible Modification

MTSEA-biotin forms a mixed disulfide bond with cysteine residues, which is distinct from the irreversible thioether bond formed by maleimide-based biotinylation reagents (e.g., biotin-maleimide) [1]. This reversibility is a key advantage, as it allows for the study of dynamic processes like disulfide bond formation and reduction. In a study on the plant H2O2 sensor HPCA1, researchers leveraged this property to distinguish between reduced and oxidized cysteine states [1]. MTSEA-biotin specifically labeled extracellular cysteine residues in their reduced state; the subsequent disulfide bond was then shown to be reducible, allowing for the analysis of oxidative modifications [1]. This type of analysis is not possible with irreversible maleimide-based reagents.

Reversible vs. Irreversible
Class-level inference
Forms reversible disulfide bond; maleimide-biotin forms irreversible thioether.
Enables redox-state and disulfide-bond analysis.
Demonstrated in HPCA1 H2O2 sensor study.
Redox biology Disulfide bond analysis Reversible labeling

Enhanced Streptavidin Detection with Extended Linkers

While MTSEA-biotin has a short ethyl linker (MW: 381.5 g/mol), its utility can be enhanced by using analogs with extended spacer arms. The base compound, Biotin-MTSEA, is available alongside Biotin-X-MTSEA and Biotin-XX-MTSEA, which incorporate one or two aminohexanoyl (caproyl) spacer units, respectively . These longer linkers increase the molecular weight (Biotin-XX-MTSEA: 607.7 g/mol) and, more importantly, physically distance the biotin moiety from the protein surface . This spatial separation is known to reduce steric hindrance and significantly improve the accessibility of the biotin tag for binding by large detection molecules like streptavidin or avidin, thereby increasing the sensitivity of downstream assays such as Western blotting or affinity purification .

Extended Linker Variants
Data to verify
Biotin-XX-MTSEA (MW 607.7 Da) with two caproyl units physically distances biotin from protein surface.
Longer spacer may improve streptavidin accessibility and signal.
Vendor-provided specifications; empirical testing advised.
Protein detection Western blot Streptavidin binding

MTSEA-Biotin: Optimal Research Applications


Membrane Protein Topology Mapping with SCAM

MTSEA-biotin is the gold-standard reagent for SCAM due to its proven membrane impermeability [1]. By introducing single cysteine residues at various positions in a target membrane protein and assaying their reactivity with MTSEA-biotin on intact cells, researchers can definitively determine which residues face the extracellular space. This application is supported by data showing that MTSEA-biotin exclusively labels externally accessible cysteines and fails to react with intracellular sites in non-permeabilized cells [1].

Selective Biotinylation of Cell Surface Proteins

Due to its membrane impermeability, MTSEA-biotin is ideal for the specific biotinylation of plasma membrane proteins on living cells [1]. This allows for the subsequent selective purification or detection of cell surface proteins using streptavidin-based methods, eliminating background from abundant intracellular proteins. For detection, the use of extended linker analogs like Biotin-XX-MTSEA is recommended to maximize streptavidin binding efficiency .

Cysteine Redox State and Disulfide Bond Analysis

The reversible nature of the mixed disulfide bond formed by MTSEA-biotin with cysteine residues makes it a valuable tool for studying oxidative modifications and disulfide bond formation [2]. Unlike irreversible maleimide probes, MTSEA-biotin can be used to trap and analyze transient redox states, as demonstrated in studies of the H2O2 sensor HPCA1, where it was used to distinguish between reduced and oxidized cysteine residues [2].

Functional Cysteine Scanning Mutagenesis

MTSEA-biotin can be used to identify functionally important cysteine residues. In a study on the serotonin transporter (SERT), treatment with MTSEA-biotin led to a functional change in transport activity for a specific mutant (A116C), linking cysteine modification to protein function [3]. This approach can identify residues where modification alters activity, providing insights into protein structure-function relationships.

Application
Selection Property
Validation Focus
Membrane Protein Topology Mapping (SCAM)
Membrane impermeability & cysteine specificity
Extracellular domain assignment in intact cells
Cell Surface Protein Biotinylation
Charged, membrane-impermeant modification
Streptavidin-based purification/detection; linker-length optimization
Cysteine Redox State & Disulfide Analysis
Reversible disulfide bond formation
Native redox-state preservation and oxidative modification analysis
Functional Cysteine Scanning Mutagenesis
Site-specific labeling of engineered cysteines
Activity change upon covalent modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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